molecular formula C13H13N3O4 B8514867 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate

1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate

Cat. No.: B8514867
M. Wt: 275.26 g/mol
InChI Key: FAXUCNVYCKTNQW-UHFFFAOYSA-N
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Description

1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate is a compound belonging to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the benzyl and methyl groups, along with the amino and dicarboxylate functionalities, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

    Carboxylation: The dicarboxylate groups are introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and benzyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and functional molecules.

Mechanism of Action

The mechanism of action of 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Amino-5-methylpyrazole: A structurally related compound with similar reactivity.

    1-Benzyl-3-methylpyrazole: Another related compound with a benzyl group at the nitrogen position.

    5-Amino-3-methylpyrazole-1-carboxylate: A compound with similar functional groups but different substitution patterns.

Uniqueness: 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate is unique due to the presence of both benzyl and methyl groups, along with the amino and dicarboxylate functionalities. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate

InChI

InChI=1S/C13H13N3O4/c1-19-12(17)10-7-11(14)16(15-10)13(18)20-8-9-5-3-2-4-6-9/h2-7H,8,14H2,1H3

InChI Key

FAXUCNVYCKTNQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-nitropyrazole-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester (3.2 g, 10.48 mmol) and SnCl2.2H2O (7.2 g, 31.9 mmol) in 1,2-dimethoxylethane (60 mL) was heated to reflux for 2 hours. The solvent was removed in vacuo. The residue was neutralized with saturated aqueous sodium carbonate. The resulting solution was filtered and the filtrate was extracted with ethyl acetate. The organic layer was separated and dried over anhydrous Na2SO4 and concentrated to give 5-aminopyrazole-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester (2.74 g, 90%). 1H NMR (300 MHz, CDCl3) δ 7.30-7.18 (m, 5H), 6.17 (s, 1H), 3.82 (s, 3H), 3.63 (s, br., 2H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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